molecular formula C17H16ClN3O2 B11064502 N-[2-(1H-benzimidazol-2-yl)ethyl]-5-chloro-2-methoxybenzamide

N-[2-(1H-benzimidazol-2-yl)ethyl]-5-chloro-2-methoxybenzamide

Cat. No.: B11064502
M. Wt: 329.8 g/mol
InChI Key: UOWWYUMLXHHVHP-UHFFFAOYSA-N
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Description

N-[2-(1H-benzimidazol-2-yl)ethyl]-5-chloro-2-methoxybenzamide, with the chemical formula C17H17N3O2, is a compound that belongs to the benzimidazole family. It features a benzimidazole ring system substituted with an ethyl group and a chloro-methoxybenzamide moiety .

Preparation Methods

Synthetic Routes:: The synthetic preparation of this compound involves several steps. One common route starts with the reaction of 2-(1H-benzimidazol-2-yl)ethanamine with 5-chloro-2-methoxybenzoyl chloride. The resulting intermediate undergoes cyclization to form the target compound. Detailed reaction conditions and purification methods are essential for obtaining high yields and purity.

Industrial Production:: While industrial-scale production methods are not widely documented, research laboratories often synthesize this compound for specific applications.

Chemical Reactions Analysis

Reactivity:: N-[2-(1H-benzimidazol-2-yl)ethyl]-5-chloro-2-methoxybenzamide can participate in various chemical reactions:

    Substitution Reactions: It can undergo nucleophilic substitution reactions due to the presence of the chloro group.

    Oxidation/Reduction Reactions: The methoxy group may be susceptible to oxidation or reduction.

    Acid-Base Reactions: The benzimidazole ring can act as a weak base.

Common Reagents and Conditions::

    Substitution: Alkali metal hydroxides (e.g., NaOH, KOH), alkyl halides.

    Oxidation/Reduction: Oxidizing agents (e.g., KMnO, PCC), reducing agents (e.g., LiAlH).

    Acid-Base: Strong acids or bases (e.g., HCl, NaOH).

Major Products:: The major products depend on the specific reaction conditions. For example, substitution reactions yield derivatives with modified substituents.

Scientific Research Applications

N-[2-(1H-benzimidazol-2-yl)ethyl]-5-chloro-2-methoxybenzamide finds applications in various fields:

    Medicine: It may exhibit antimicrobial properties.

    Chemistry: As a building block, it contributes to the synthesis of more complex molecules.

    Biology: Researchers explore its interactions with biological targets.

Mechanism of Action

The exact mechanism of action remains an active area of research. It likely involves interactions with cellular receptors, enzymes, or signaling pathways. Further studies are needed to elucidate its precise mode of action.

Comparison with Similar Compounds

While N-[2-(1H-benzimidazol-2-yl)ethyl]-5-chloro-2-methoxybenzamide is unique due to its specific substitution pattern, other benzimidazole derivatives exist. Notable examples include N-(1H-benzimidazol-2-yl)-3-methoxybenzamide and N-(1H-benzimidazol-2-yl)-4-methyl-3-nitrobenzamide .

Properties

Molecular Formula

C17H16ClN3O2

Molecular Weight

329.8 g/mol

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)ethyl]-5-chloro-2-methoxybenzamide

InChI

InChI=1S/C17H16ClN3O2/c1-23-15-7-6-11(18)10-12(15)17(22)19-9-8-16-20-13-4-2-3-5-14(13)21-16/h2-7,10H,8-9H2,1H3,(H,19,22)(H,20,21)

InChI Key

UOWWYUMLXHHVHP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=NC3=CC=CC=C3N2

Origin of Product

United States

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